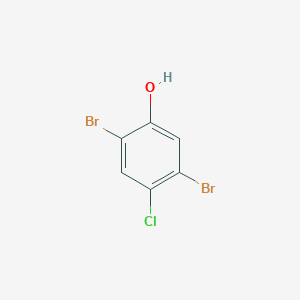

2,5-Dibromo-4-chlorophenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3Br2ClO |

|---|---|

Molecular Weight |

286.35 g/mol |

IUPAC Name |

2,5-dibromo-4-chlorophenol |

InChI |

InChI=1S/C6H3Br2ClO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H |

InChI Key |

LXKOBHAEYJOKIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Br)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2,5 Dibromo 4 Chlorophenol

Established Strategies for Phenol (B47542) Halogenation

The synthesis of halogenated phenols is predominantly achieved through electrophilic aromatic substitution. The hydroxyl group of the phenol is a potent activating group, directing incoming electrophiles to the ortho and para positions. However, this high reactivity can also lead to a lack of selectivity and the formation of polyhalogenated byproducts. Consequently, the development of regioselective halogenation techniques is paramount.

Regioselective Bromination Techniques

The introduction of bromine atoms onto a phenolic ring can be accomplished using various brominating agents, with molecular bromine (Br₂) and N-bromosuccinimide (NBS) being the most common. The regioselectivity of the bromination is influenced by the solvent, temperature, and the presence of catalysts.

For instance, the bromination of p-substituted phenols, a key strategic step in the potential synthesis of 2,5-dibromo-4-chlorophenol, is directed to the ortho positions. Studies on the bromination of p-chlorophenol using NBS in acetic acid have been conducted to understand the kinetics of the reaction. The reaction is typically carried out under controlled temperature conditions (often 0–25°C) to minimize over-bromination.

Modern approaches have also employed novel catalytic systems to enhance regioselectivity. For example, a practical electrophilic bromination of phenols has been developed using a pre-formed or in-situ generated I(III)-based reagent from the combination of PIDA (phenyliodine diacetate) and AlBr₃. This system has shown effectiveness for a broad scope of arenes under mild conditions. nih.govresearchgate.net

| Reagent | Typical Conditions | Advantages | Disadvantages |

| **Molecular Bromine (Br₂) ** | Acetic acid, Dichloromethane, 0-25°C | Readily available, cost-effective | Can lead to over-bromination, hazardous |

| N-Bromosuccinimide (NBS) | Acetic acid, often with a catalyst | Milder than Br₂, often more selective | More expensive than Br₂ |

| PIDA/AlBr₃ | Mild conditions nih.govresearchgate.net | High efficiency, practical for complex molecules | Reagent needs to be prepared |

Directed Chlorination Approaches

Similar to bromination, the chlorination of phenols can be achieved with various reagents, including chlorine gas and N-chlorosuccinimide (NCS). The inherent challenge in chlorinating phenols is controlling the regioselectivity, as mixtures of ortho and para isomers are often obtained.

The use of catalysts can significantly influence the outcome of the chlorination. For example, the chlorination of phenol with sulfuryl chloride in the presence of a Lewis acid like aluminum chloride can be directed to the para position. google.com Furthermore, a patent describes a method for the directional catalytic chlorination of phenol to produce 2,4-dichlorophenol (B122985), a potential precursor, using a combination of a Lewis acid and an organic auxiliary agent. google.com

Sequential Halogenation Protocols

The synthesis of a tri-substituted phenol like this compound inherently involves a sequential halogenation strategy. This requires careful consideration of the directing effects of the substituents already present on the aromatic ring.

A plausible pathway to this compound could involve the initial bromination of a suitable chlorophenol precursor. For example, starting with 4-chlorophenol (B41353), the first bromination would be directed to one of the ortho positions (positions 2 or 6). Subsequent bromination would then occur at the remaining ortho position. A procedure for the preparation of 2,6-dibromo-4-chlorophenol (B1294658) from p-chlorophenol and bromine in an organic solvent has been reported, highlighting the feasibility of dibromination of a chlorophenol.

Alternatively, a sequential process could start with a brominated phenol. The challenge then becomes the regioselective introduction of a chlorine atom. The reaction of 2-bromo-4-chlorophenol (B154644) with chlorine in acetic acid has been used to prepare 2,4-dichloro-6-bromophenol, demonstrating a sequential halogenation approach. cdnsciencepub.com

Precursor Compounds in this compound Synthesis

The choice of the starting material is a critical determinant of the synthetic route's efficiency and selectivity. Both chlorophenol derivatives and unsubstituted phenol can be considered as precursors for this compound.

Utilization of Chlorophenol Derivatives

The most direct precursors for the synthesis of this compound are other chlorophenols. The strategic use of a pre-existing chloro substituent can guide the subsequent bromination steps.

From 4-Chlorophenol: As the most logical starting material, 4-chlorophenol would direct the two incoming bromine atoms to the ortho positions (2 and 6). However, to achieve the desired 2,5-dibromo substitution pattern, one would need to start with a precursor that already has a substituent at one of the ortho positions or employ a strategy that allows for halogen migration, which is generally not a straightforward process. A more direct route would be the dibromination of 4-chlorophenol to yield 2,6-dibromo-4-chlorophenol, which is an isomer of the target compound.

From 2-Chlorophenol (B165306): The bromination of 2-chlorophenol has been shown to produce 4-bromo-2-chlorophenol (B165030) in high yield, with the formation of the 6-bromo isomer being suppressed by the use of a catalyst like triethylamine (B128534) hydrochloride. google.com Further bromination of 4-bromo-2-chlorophenol would likely lead to the introduction of a second bromine atom at the 6-position, yielding 4,6-dibromo-2-chlorophenol.

From 2,5-Dichlorophenol (B122974): A highly relevant synthetic approach is described in a patent for the production of 4-bromo-2,5-dichlorophenol. google.com This process involves the bromination of 2,5-dichlorophenol in the presence of triethylamine hydrochloride as a catalyst. This suggests that if one were to start with a hypothetical 2-bromo-5-chlorophenol, subsequent bromination could potentially lead to this compound.

| Precursor | Bromination Product(s) | Reference |

| 4-Chlorophenol | 2,6-Dibromo-4-chlorophenol | |

| 2-Chlorophenol | 4-Bromo-2-chlorophenol (major), 6-Bromo-2-chlorophenol (minor) | google.com |

| 2,5-Dichlorophenol | 4-Bromo-2,5-dichlorophenol | google.com |

Approaches from Unsubstituted Phenolic Starting Materials

Synthesizing this compound from unsubstituted phenol presents a significant challenge due to the difficulty in controlling the regioselectivity of three sequential halogenation steps.

A hypothetical multi-step synthesis could involve:

Chlorination of Phenol: The initial chlorination of phenol typically yields a mixture of 2-chlorophenol and 4-chlorophenol. google.com Separation of these isomers would be necessary.

Bromination of the Chlorophenol Isomer: As discussed previously, the separated chlorophenol isomer would then be subjected to bromination.

Further Halogenation: A final halogenation step would be required to introduce the third halogen atom.

Given the complexities of controlling the regioselectivity at each step, this approach is less desirable than starting with a more elaborated precursor. A more modern approach could involve the use of arylboronic acids. For example, 2-chlorophenylboronic acid can be converted to 2,4-dibromo-6-chlorophenol (B1604549) in a one-pot reaction with hydrogen peroxide and hydrobromic acid. While this produces an isomer, it demonstrates the potential of boronic acid precursors in the synthesis of polyhalogenated phenols.

Catalytic Systems in Synthetic Routes

The use of catalysts is fundamental in directing the halogenation of phenolic compounds, influencing both the rate and the regioselectivity of the reaction. Various catalytic systems have been explored to optimize the synthesis of polysubstituted phenols like this compound.

Application of Lewis Acid Catalysis in Halogenation

Lewis acids are frequently employed to activate halogenating agents, thereby facilitating electrophilic aromatic substitution. In the context of synthesizing chlorinated phenols, Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) have been used in conjunction with sulphuryl chloride (SO₂Cl₂) to achieve high yields and regioselectivity. researchgate.net These catalysts work by polarizing the halogen-halogen bond or the halogen-heteroatom bond in the halogenating agent, making the halogen more electrophilic and thus more reactive towards the aromatic ring. For instance, iron(III) triflimide has been demonstrated as a powerful Lewis acid for activating N-chlorosuccinimide (NCS) in the chlorination of various activated arenes, including phenol derivatives. core.ac.uk

The choice of Lewis acid can significantly impact the outcome of the reaction. While some Lewis acids may lead to a mixture of isomers, others can provide high selectivity for a particular position. For example, the combination of a Lewis basic selenoether catalyst with a Brønsted acid like trifluoromethanesulfonic acid (TfOH) has been shown to effectively catalyze the C-4 selective chlorination of phenols using NCS. rsc.orgresearchgate.net This dual catalytic system activates both the phenol substrate and the halogenating agent, leading to enhanced reactivity and selectivity. researchgate.net

Role of Transition Metal Catalysts

Transition metal catalysts have emerged as powerful tools for a variety of organic transformations, including the halogenation of aromatic compounds. Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the synthesis of complex molecules. rsc.orgresearchgate.net In the synthesis of halogenated phenols, transition metals can play a role in directing the regioselectivity of halogenation.

A notable example involves a ruthenium-catalyzed meta-selective C-H bromination, which allows for the functionalization of otherwise difficult-to-access positions on an aromatic ring. researchgate.net While not a direct synthesis of this compound, this highlights the potential of transition metals to control the position of halogenation. Furthermore, a method for preparing high-purity 2-chloro-4-bromophenol utilizes a locating nanocatalyst composed of a mixture of transition element hydrochlorides, specifically copper chloride, zinc chloride, and silver chloride. google.com This nanocatalyst is reported to increase the purity and yield of the desired product by accurately directing the bromination reaction. google.com

The development of specialized ligands for transition metal catalysts has also been a key area of advancement. For instance, dihydroxyterphenylphosphine ligands for palladium catalysts have been shown to be effective in the one-pot synthesis of substituted benzofurans from 2-chlorophenols, demonstrating the precise control achievable with tailored catalyst systems. researchgate.net

Electrocatalytic Methodologies for Controlled Synthesis

Electrocatalysis offers a sustainable and controlled approach to organic synthesis by using an applied electrical potential to drive chemical reactions. rsc.orgnih.gov This methodology allows for the generation of highly reactive intermediates under mild conditions, often with high selectivity. rsc.orgnih.gov In the context of halophenol synthesis, electrocatalysis can be employed for both the halogenation and dehalogenation steps.

Recent advancements have focused on the use of redox-active electrocatalysts to mediate synthetic transformations. rsc.orgnih.gov For example, the anodic oxidation of by-products back to their active form allows for a catalytic cycle, reducing waste and improving efficiency. nih.gov While specific applications of electrocatalysis for the direct synthesis of this compound are not extensively documented, the principles of electrocatalytic halogenation and dehalogenation of phenols are well-established. zut.edu.cndntb.gov.ua This technology holds promise for developing more environmentally friendly and selective synthetic routes to polysubstituted phenols.

Modern Innovations in this compound Chemical Synthesis

Recent advancements in chemical synthesis have focused on improving efficiency, reducing waste, and simplifying procedures. These innovations are particularly relevant to the synthesis of complex molecules like this compound.

One-Pot Reaction Strategies

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of time, resource, and energy savings. A scalable and green one-pot synthesis has been developed for the production of substituted phenols, which involves the oxidation of arylboronic acids followed by bromination. rsc.org This method can be adapted for the synthesis of brominated phenols. For example, a one-pot ipso-hydroxylation/bromination of 2-chlorophenylboronic acid using hydrogen peroxide and hydrobromic acid can yield dibromo-chlorophenol derivatives.

| Reaction Type | Starting Material | Reagents | Catalyst | Product | Yield (%) | Reference |

| One-Pot Hydroxylation/Bromination | 2-chlorophenylboronic acid | H₂O₂, HBr | - | 2,4-dibromo-6-chlorophenol | ~55 | |

| Ball-Milling Bromination | 2-chlorophenol | NBS | MCM-41-SO3H | 4-bromo-2-chlorophenol | 96 | thieme-connect.com |

Green Chemistry Principles in Process Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. psu.eduacs.orgresearchgate.net These principles are increasingly being applied to the synthesis of halogenated compounds to mitigate their environmental impact. researchgate.net

Key green chemistry principles relevant to the synthesis of this compound include:

Prevention of Waste: It is better to prevent waste than to treat it after it has been formed. acs.org One-pot syntheses and high-yield reactions contribute to this principle.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with safer alternatives. wordpress.com Research into solvent-free methods, such as ball-milling, is a step in this direction. thieme-connect.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. psu.edu The development of highly efficient and selective catalysts is a cornerstone of green chemistry. researchgate.net

An example of a greener synthetic approach is the use of in-situ generated bromine from the reaction of an oxidant like sodium hypochlorite (B82951) with hydrobromic acid in a continuous flow reactor. mdpi.com This method avoids the handling of toxic and highly reactive molecular bromine. mdpi.com Furthermore, the development of syntheses that utilize renewable feedstocks is a long-term goal of green chemistry. psu.edu

Post-Synthetic Purification and Isolation Techniques

Chromatographic Separation Methods

Chromatography is a fundamental technique for the separation and purification of halogenated phenols from complex reaction mixtures. The choice of method depends on the scale of the purification and the nature of the impurities.

Column Chromatography: For laboratory-scale purification, silica (B1680970) gel column chromatography is frequently used. The crude product is loaded onto a column packed with silica gel, and a solvent system (eluent) is passed through the column. Separation occurs based on the differential adsorption of the components to the silica gel. For compounds like this compound, a non-polar to moderately polar eluent system is typically effective. A common choice involves mixtures of a non-polar solvent like pentane (B18724) or hexane (B92381) with a more polar solvent like ethyl acetate. rsc.org For instance, the purification of the isomeric 2,4-dibromo-6-chlorophenol was achieved using an ethyl acetate/pentane (10:90) mixture. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative tool for separating halogenated phenols. asianpubs.orgresearchgate.net Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is particularly effective. A common mobile phase for separating halogenated phenols is a mixture of methanol (B129727) and water. asianpubs.orgresearchgate.net The separation can be optimized by adjusting the solvent ratio, pH, and temperature. For example, a methanol-water ratio of 50:50 (v/v) has been found to provide good chromatographic separation for a range of halogenated phenols. asianpubs.orgresearchgate.net The addition of an ion-pairing reagent can be beneficial for separating ionizable compounds like phenols. asianpubs.org

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), gas chromatography is an excellent method for the analysis and separation of volatile compounds like halogenated phenols. researchgate.net The separation is achieved on a capillary column, and the retention time is characteristic of the specific compound. This method is highly effective for determining the purity of the final product and identifying byproducts. researchgate.net

Solid Phase Extraction (SPE): SPE can be used as a preliminary clean-up step before chromatographic analysis. It is particularly useful for extracting halogenated phenolic compounds from complex matrices. nih.gov Strong anion-exchange SPE cartridges can efficiently adsorb phenolic compounds, allowing for their separation from other substances. nih.gov

Table 3: Chromatographic Conditions for Halogenated Phenol Separation

| Technique | Stationary Phase | Mobile Phase / Eluent | Detection | Application |

| Column Chromatography | Silica Gel | Ethyl Acetate / Pentane | TLC / UV | Preparative Purification |

| HPLC | C18 (Reversed-Phase) | Methanol / Water (50:50 v/v), pH 4.55 | UV | Analytical & Preparative Separation asianpubs.orgresearchgate.net |

| GC-MS | Capillary Column | - | Mass Spectrometry | Purity Analysis & Identification researchgate.net |

| SPE-LC/MS | Strong Anion-Exchange | Water / Acetonitrile (with 0.1% formic acid) | Mass Spectrometry | Trace Analysis & Clean-up nih.gov |

Crystallization and Recrystallization Protocols

Crystallization is a crucial technique for the bulk purification of solid organic compounds like this compound. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature.

The process involves dissolving the crude solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form, while impurities tend to remain dissolved in the mother liquor.

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

Dissolve the compound well at high temperatures but poorly at low temperatures.

Not react with the compound.

Dissolve impurities well at all temperatures or not at all.

Be volatile enough to be easily removed from the purified crystals.

For halogenated phenols, common recrystallization solvents include non-polar organic solvents like cyclohexane (B81311) or heptane, alcohols like methanol or ethanol, or mixtures of solvents. prepchem.com For example, the isomeric 3,5-dibromo-4-chlorophenol (B3043125) has been successfully recrystallized from cyclohexane. prepchem.com In some cases, aqueous mixtures are used; 2,6-dibromoquinone-4-chloroimide can be recrystallized from a mixture of concentrated hydrochloric acid and water. orgsyn.org

For compounds that are difficult to crystallize by traditional cooling methods, stripping crystallization, which combines melt crystallization and vaporization under reduced pressure, can be an effective alternative for purification. nih.gov

Advanced Spectroscopic and Structural Characterization of 2,5 Dibromo 4 Chlorophenol

Powder X-ray Diffraction Characterization

As of the latest available scientific literature, detailed powder X-ray diffraction (PXRD) data, including specific 2θ values, d-spacing, and relative intensities for crystalline 2,5-Dibromo-4-chlorophenol, has not been publicly reported. Similarly, comprehensive single-crystal X-ray diffraction studies that would provide definitive crystallographic parameters such as the crystal system, space group, and unit cell dimensions for this specific compound are not present in accessible databases.

While X-ray diffraction is a fundamental technique for the solid-state characterization of crystalline materials, providing insights into the atomic and molecular structure, such an analysis for this compound has not been documented in peer-reviewed journals or crystallographic databases.

For context, structural studies on closely related halogenated phenols have been conducted. For instance, research on various di- and tri-halogenated phenols has revealed how the interplay of hydrogen bonding and halogen-halogen interactions dictates the crystal packing. These studies often utilize single-crystal X-ray diffraction to determine precise molecular geometries and intermolecular contacts. However, this information on analogous compounds cannot be directly extrapolated to predict the specific PXRD pattern of this compound due to the sensitive dependence of the crystal structure on the specific substitution pattern of the halogen atoms on the phenol (B47542) ring.

The generation of theoretical powder patterns would necessitate computational modeling based on an assumed or predicted crystal structure, which would still require experimental validation. In the absence of experimental data, a definitive characterization of the crystalline state of this compound by powder X-ray diffraction remains an area for future investigation.

Theoretical and Computational Studies of 2,5 Dibromo 4 Chlorophenol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in predicting the molecular properties of 2,5-dibromo-4-chlorophenol. These computational methods allow for the detailed examination of its geometry and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable molecular geometry. colab.wstandfonline.com This process involves finding the minimum energy conformation of the molecule, which provides optimized bond lengths and angles. semanticscholar.org

The geometry of chlorophenols is significantly influenced by the number and position of chlorine substituents, which affects intramolecular hydrogen bonding and inductive effects. researchgate.net In ortho-substituted chlorophenols, intramolecular hydrogen bonding can increase stability. researchgate.net The planarity and stability of related dihalophenol structures have been shown to be influenced by halogen bonding, with heavier halogens like bromine showing a higher tendency for such interactions. iucr.org

Table 1: Predicted Bond Lengths and Angles for Halogenated Phenols from DFT Calculations

| Parameter | 2,6-dichloro-4-fluoro phenol (B47542) (B3LYP/6-311+G(d,p)) |

| Bond Lengths (Å) | |

| C1-C2 | 1.39 |

| C1-H7 | 1.08 |

| Bond Angles (Å) | |

| C1-C2-C3 | 120.10 |

| C2-C1-C6 | 119.36 |

This table presents representative data for a related halogenated phenol to illustrate the type of information obtained from DFT calculations. semanticscholar.org Specific data for this compound would require dedicated calculations.

Theoretical calculations can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. tandfonline.com The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used for this purpose. tandfonline.com Correlations between experimental and calculated NMR chemical shifts for similar compounds, like 2,6-dibromo-4-nitrophenol, have shown good agreement, aiding in the definitive assignment of signals. tandfonline.com

For halogenated phenols, the chemical shifts are influenced by the electronic environment of each nucleus. For instance, in related dibromo-chlorophenols, the phenolic hydroxyl proton (OH) typically appears as a broad singlet, while aromatic protons are deshielded by the adjacent electronegative halogens. It is important to note that predictive methods for NMR shifts can sometimes result in values that are higher than experimental ones. pdx.edu DFT methods have been successfully applied to predict both ¹³C and ¹H NMR chemical shifts for other polybrominated compounds. researchgate.net

Electronic Structure Analysis

The electronic structure of this compound dictates its chemical behavior. Analysis of its frontier molecular orbitals and electrostatic potential surface provides a deeper understanding of its reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller HOMO-LUMO gap suggests a more reactive molecule. semanticscholar.orgjst.go.jp

In related brominated phenolic compounds, the electron-withdrawing nature of bromine can reduce the HOMO energy, thereby enhancing electrophilicity. The HOMO-LUMO gap can be calculated using DFT methods to predict the molecule's reactivity. researchgate.net For instance, in a study of 2-bromo-4-chlorophenyl derivatives, FMO analysis was used to determine the reactivity and electronic properties of the compounds. researchgate.net

Table 2: Calculated HOMO-LUMO Energies and Gap for a Related Halogenated Phenol

| Parameter | Energy (eV) |

| HOMO | - |

| LUMO | - |

| Energy Gap (LUMO-HOMO) | 6.331 |

This table shows data for 2-bromo-4-chlorotoluene (B1197611) to illustrate the concept. researchgate.net Specific values for this compound would need to be calculated.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the regions of positive and negative electrostatic potential on the molecular surface. Red-colored regions indicate areas of high electron density (nucleophilic sites), while blue-colored regions represent areas of low electron density (electrophilic sites). researchgate.net

For halogenated phenols, the MEP surface can reveal the electrophilic nature of the bromine atoms and the nucleophilic character of the phenolic oxygen. iucr.org This information is critical for understanding intermolecular interactions and reactivity patterns. researchgate.net

Reactivity Prediction through Computational Descriptors

Computational descriptors derived from quantum chemical calculations can quantify the reactivity of this compound. These descriptors provide a numerical basis for predicting how the molecule will behave in chemical reactions.

Various reactivity descriptors can be calculated, including:

Chemical Hardness and Softness: Derived from the HOMO-LUMO energy gap, these descriptors indicate the molecule's resistance to deformation of its electron cloud. semanticscholar.org

Electrophilicity Index: This parameter quantifies the ability of a molecule to accept electrons. semanticscholar.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and conjugative interactions within the molecule. researchgate.net

Mulliken Charges: These charges describe the partial atomic charges within the molecule, helping to identify reactive sites. researchgate.net

Studies on similar compounds have shown that these descriptors can be correlated with experimental observations of reactivity. For example, in the enzymatic hydroxylation of substituted phenols, the rate constant was found to be higher for phenols that are more easily deprotonated, a property that can be predicted computationally. rsc.org

Fukui Functions and Electrophilic/Nucleophilic Attack Sites

Fukui functions are essential descriptors in conceptual DFT that help identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. These functions are derived from the change in electron density as an electron is added to or removed from the molecule. The site where the Fukui function is largest is predicted to be the most reactive for a given type of attack.

For this compound, the reactivity is dictated by the interplay of the activating hydroxyl (-OH) group and the deactivating, yet ortho-, para-directing, halogen substituents (-Br, -Cl).

Nucleophilic Attack: The sites most susceptible to nucleophilic attack are those with the highest value of the Fukui function f+(r), which corresponds to the regions where an incoming electron is most likely to be accepted. In halogenated phenols, these are often the carbon atoms bearing the halogen substituents, due to the electron-withdrawing nature of the halogens.

Electrophilic Attack: The sites for electrophilic attack are identified by the largest value of f-(r), indicating the regions from which an electron is most easily removed. The hydroxyl group strongly activates the aromatic ring, directing electrophiles to the ortho and para positions. In this compound, the available positions are C3 and C6. The carbon atoms, particularly those ortho and para to the hydroxyl group, are expected to be the primary sites for electrophilic attack. researchgate.netijcrt.org The oxygen atom of the hydroxyl group is also a potential site of electrophilic interaction.

The carbon atoms attached to the bromine and chlorine atoms are potential electrophilic centers, as the carbon-halogen bond can be polarized, making the carbon atom susceptible to attack by a nucleophile. khanacademy.org Conversely, the electron-rich aromatic ring, activated by the hydroxyl group, provides nucleophilic centers for electrophilic aromatic substitution reactions.

Table 1: Predicted Reactive Sites in this compound

| Type of Attack | Predicted Primary Sites | Rationale |

|---|---|---|

| Electrophilic | C3, C6, O (of OH) | Activation by the hydroxyl group directs attack to open ortho/para positions. The lone pairs on the oxygen atom also make it a nucleophilic center. |

| Nucleophilic | C2, C4, C5 | Electron-withdrawing effects of halogen atoms create electrophilic carbon centers susceptible to nucleophilic attack. |

Thermodynamic Parameters and Reaction Energetics

Thermodynamic parameters, such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°), are fundamental to understanding the stability and reactivity of a compound. chemeo.com These values can be calculated with good accuracy using computational methods like DFT. For substituted phenols, these parameters are influenced by the nature, number, and position of the substituents. semanticscholar.org

For instance, the stability of chlorophenol isomers is affected by intramolecular hydrogen bonding and the inductive effects of chlorine atoms. researchgate.net The acidity of chlorophenols, a key thermodynamic property, generally increases with the number of chlorine substituents. researchgate.net Studies on the energetics of reactions, such as oxidation or dehalogenation, show that the reaction pathways and their energy barriers are highly dependent on the substitution pattern. semanticscholar.org

Table 2: Representative Thermodynamic Parameters for a Related Halogenated Phenol (4-Chlorophenol)

| Parameter | Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (gas) | -133.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation (gas) | -70.1 | kJ/mol |

| Ideal Gas Heat Capacity (Cp,gas) | 110.2 | J/mol·K |

Note: Data for 4-Chlorophenol (B41353) is provided for illustrative purposes. chemeo.com Values for this compound would differ due to the additional bromine substituents.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state, or crystal packing, is governed by a network of intermolecular interactions. For halogenated phenols, these interactions include conventional hydrogen bonds, halogen bonds, and weaker van der Waals forces.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.neterciyes.edu.tr The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface to identify close contact points between adjacent molecules.

For a molecule like this compound, the Hirshfeld surface would highlight several key interactions:

O-H···O Hydrogen Bonds: The phenolic hydroxyl group can act as a hydrogen bond donor, forming strong interactions with the oxygen of a neighboring molecule. researchgate.net

Halogen Bonds (C-Br···O, C-Cl···O, C-Br···Br): The electropositive regions on the halogen atoms (σ-holes) can interact favorably with nucleophilic sites like the oxygen atom. iucr.org

The analysis can be summarized in a 2D fingerprint plot, which provides a quantitative breakdown of the percentage contribution of each type of intermolecular contact. erciyes.edu.tr

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Dibrominated Phenol Derivative

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 41.1 |

| Br···H / H···Br | 24.5 |

| O···H / H···O | 16.9 |

| C···H / H···C | 8.2 |

| Other (C···C, Br···O, etc.) | 9.3 |

Note: Data is representative, based on a similar dibrominated compound, and illustrates the typical distribution of interactions. erciyes.edu.trnih.gov

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions in real space. It is based on the electron density and its gradient. The RDG isosurfaces are colored to distinguish between different types of interactions:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, van der Waals interactions.

Red: Strong, repulsive interactions (e.g., steric clashes).

For this compound, an RDG analysis would visually confirm the presence of a strong hydrogen bond involving the hydroxyl group (a blue-colored disc) and weaker van der Waals interactions spread across the aromatic rings and halogen atoms (green-colored surfaces). researchgate.net This method provides a qualitative map that complements the quantitative data from Hirshfeld analysis.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and stability. rug.nl For a molecule like this compound, MD simulations can be used to explore its conformational landscape.

A key aspect to study would be the rotational barrier of the hydroxyl group. The presence of a bulky bromine atom at the ortho position (C2) can lead to distinct rotational isomers (conformers), which may have different stabilities and spectroscopic signatures. researchgate.net Intramolecular hydrogen bonding between the hydroxyl proton and the ortho-bromine atom could stabilize a particular conformation. researchgate.net

MD simulations can track the dihedral angles and intermolecular distances over the simulation time, allowing for the calculation of the potential energy surface associated with bond rotations. This helps to identify the most stable conformations and the energy barriers between them, providing a dynamic picture of the molecule's flexibility that is not captured by static quantum chemical calculations. mdpi.com

Environmental Occurrence, Fate, and Transformation Pathways of Halogenated Phenols in Aquatic Systems

Formation Mechanisms in Natural and Anthropogenic Processes

The formation of 2,5-Dibromo-4-chlorophenol in the environment is primarily linked to anthropogenic activities, particularly water treatment processes, and the transformation of other related chemical compounds.

Disinfection By-Product Formation during Water Treatment

The most significant anthropogenic source of halogenated phenols, including mixed bromo-chloro-phenols, is their formation as disinfection by-products (DBPs) during water treatment. ca.govepa.gov When chlorine is used as a disinfectant, it reacts with naturally occurring organic matter (NOM) present in the water. ca.gov

In water sources containing bromide ions (Br⁻), which is common in seawater and sources impacted by saltwater intrusion or industrial effluents, the chlorination process becomes more complex. Chlorine (as hypochlorous acid, HOCl) can oxidize bromide to form hypobromous acid (HOBr). researchgate.net Both HOCl and HOBr are powerful electrophiles that can subsequently react with phenolic functional groups within the complex structure of NOM.

This competition between chlorination and bromination of organic precursors can lead to the formation of a wide array of halogenated DBPs, including brominated, chlorinated, and mixed bromo-chloro-phenolic compounds. epa.govresearchgate.net While specific studies identifying this compound are limited, the formation of analogous compounds such as 2,4,6-tribromophenol, 2,6-dibromo-4-nitrophenol, and various brominated and bromo/chloro-DBPs has been well-documented in chlorinated saline effluents and during chloramination processes. epa.govresearchgate.netresearchgate.net The formation of this compound is thus mechanistically plausible under conditions where both chlorine-based disinfectants and bromide are present, reacting with phenolic moieties in NOM. The specific substitution pattern (positions 2, 5 for bromine and 4 for chlorine) would depend on the structure of the organic precursor and the reaction kinetics.

Dechlorination/Debromination of Related Halogenated Organic Compounds

Halogenated organic compounds can undergo transformation in the environment through processes that remove halogen substituents. Reductive dehalogenation, a process often mediated by anaerobic bacteria, involves the removal of a halogen atom and its replacement with a hydrogen atom. This process is a key degradation pathway for many chlorinated and brominated contaminants.

Theoretically, this compound could be formed from a more highly halogenated precursor. For instance, a hypothetical tetrabromo-chlorophenol or a dibromo-dichlorophenol could undergo partial dehalogenation to yield this compound. However, specific studies documenting the formation of this compound through this particular pathway are not prominent in the reviewed literature. More commonly, dehalogenation proceeds, when conditions are favorable, to less halogenated and ultimately non-halogenated products.

Role of Natural Organic Matter in Environmental Transformations

Natural organic matter (NOM) plays a dual and critical role in the environmental fate of halogenated phenols.

First and foremost, NOM acts as the primary precursor material for the formation of this compound and other DBPs during disinfection, as detailed in section 5.1.1. nih.govresearchgate.net The phenolic and resorcinol-like structures within the complex matrix of humic and fulvic acids are particularly susceptible to electrophilic attack by halogenating agents. epa.gov

Secondly, dissolved organic matter (DOM), the soluble fraction of NOM, can influence the transformation and degradation of these compounds once they are formed. Components of DOM, such as quinones and aromatic ketones, can act as photosensitizers. mdpi.com When irradiated by sunlight, these sensitizers can produce reactive oxygen species or other reactive intermediates that participate in the degradation of pollutants. For example, studies have shown that sunlit DOM can enhance the photo-bromination of phenols in bromide-containing waters, demonstrating its role in mediating photochemical reactions. mdpi.com Furthermore, phenolic groups within the NOM structure can be oxidized to form phenoxy radicals, which can then act as secondary oxidants, contributing to the transformation of other organic pollutants. rsc.org

Biotic Transformation and Bioremediation Research

The persistence of this compound in the environment is largely determined by its susceptibility to microbial degradation. Bioremediation, the use of microorganisms to break down pollutants, is a key area of research for halogenated phenols.

Microbial Degradation Pathways of Halogenated Phenols

Microorganisms have evolved diverse metabolic strategies to utilize halogenated aromatic compounds as a source of carbon and energy. These pathways can be broadly categorized into aerobic and anaerobic processes.

Aerobic Degradation Routes (e.g., Hydroxylation, Dehalogenation, Ring Cleavage)

Under aerobic conditions, the microbial degradation of this compound is expected to be initiated by monooxygenase or dioxygenase enzymes. These enzymes catalyze the hydroxylation of the aromatic ring, a critical first step that destabilizes the structure and facilitates further degradation. This initial hydroxylation can also lead to the removal of a halogen substituent.

Following hydroxylation, the resulting dihydroxybenzene derivatives are susceptible to ring cleavage by dioxygenase enzymes. This breaks open the aromatic ring, forming aliphatic intermediates that can then be funneled into central metabolic pathways, such as the Krebs cycle, for complete mineralization to carbon dioxide and water. Dehalogenation can occur at various stages of this process, either before or after ring cleavage.

Studies on other polychlorinated and polybrominated phenols have shown that the position of the halogens significantly influences the degradation pathway and rate. The presence of multiple halogen atoms, as in this compound, can present a greater challenge for microbial degradation compared to monohalogenated phenols.

| Aerobic Degradation Step | Enzymes Involved (Examples) | Description |

| Initial Hydroxylation | Monooxygenases, Dioxygenases | Introduction of one or more hydroxyl groups onto the aromatic ring, often accompanied by dehalogenation. |

| Ring Cleavage | Dioxygenases (e.g., catechol 1,2-dioxygenase, protocatechuate 3,4-dioxygenase) | The aromatic ring is opened between two hydroxyl groups (ortho-cleavage) or adjacent to a hydroxyl group (meta-cleavage). |

| Further Metabolism | Dehydrogenases, Hydrolases | The resulting aliphatic intermediates are further processed and enter central metabolic pathways. |

Anaerobic Reductive Dehalogenation Processes

In the absence of oxygen, a key transformation pathway for this compound is anaerobic reductive dehalogenation. In this process, specific anaerobic bacteria use the halogenated phenol (B47542) as an electron acceptor in their respiratory chain, replacing a halogen atom with a hydrogen atom. This process is generally sequential, with the removal of one halogen at a time.

This process requires an electron donor, which can be a simple organic compound or hydrogen gas. clu-in.org The specificity of the dehalogenating bacteria often dictates which halogen is removed and from which position on the aromatic ring. Research on similar compounds indicates that dehalogenation of more highly halogenated phenols is often more rapid than that of their less halogenated counterparts. epa.gov For this compound, this could lead to the formation of various dibromo-, monochloro-, and monobromophenol isomers as intermediates before the aromatic ring is fully dehalogenated to phenol. Once formed, phenol can be further degraded to methane (B114726) and carbon dioxide by other members of the anaerobic microbial community. epa.gov

| Anaerobic Degradation Step | Microbial Process | Description |

| Reductive Dehalogenation | Halorespiration | Sequential removal of halogen atoms (Br, Cl) and their replacement with hydrogen, using the halogenated phenol as a terminal electron acceptor. |

| Aromatic Ring Degradation | Fermentation/Methanogenesis | Once dehalogenated to phenol, the aromatic ring can be broken down under methanogenic conditions. |

Enzyme-Catalyzed Degradation Studies (e.g., Laccase-Catalytic Oxidation)

Enzymes, particularly oxidoreductases like laccases, have been extensively studied for their potential in degrading phenolic compounds. Laccases are copper-containing enzymes that can oxidize a wide range of organic and inorganic substrates, including phenols. The oxidation of a phenolic compound by laccase generates a phenoxy radical. These radicals can then undergo non-enzymatic reactions, such as polymerization, or further oxidation, leading to the breakdown of the original pollutant.

The effectiveness of laccase in degrading halogenated phenols can be influenced by the number and position of the halogen substituents. nih.gov For some recalcitrant phenols, the presence of small mediator molecules can enhance the catalytic activity of laccase, expanding the range of substrates it can degrade. Research on various chlorophenols has demonstrated that laccase-catalyzed oxidation can lead to their detoxification. nih.gov It is anticipated that laccases could also be effective in the transformation of this compound, likely through an oxidative coupling mechanism that results in polymerization and precipitation from the aqueous phase.

| Enzyme | Source (Example) | Reaction Mechanism | Potential Products |

| Laccase | White-rot fungi (e.g., Trametes versicolor, Ganoderma lucidum) nih.gov | Oxidation of the phenolic hydroxyl group to form a phenoxy radical. | Polymeric products, quinones, and other oxidation products. |

Synergistic Effects in Bioremediation Systems

The bioremediation of halogenated phenols, such as this compound, in aquatic systems can be significantly enhanced through synergistic interactions. These interactions often involve the combined action of different microbial species or the integration of biological processes with other treatment technologies. The complexity and recalcitrance of mixed halogenated compounds necessitate innovative approaches that leverage synergy to achieve complete and efficient degradation.

One key area of research is the synergistic effect of combining different microbial consortia. While specific studies on this compound are limited, research on related compounds like 4-chlorophenol (B41353) (4-CP) and catechol demonstrates the potential of microbial consortia in degrading mixed phenolic compounds found in industrial wastewater. tandfonline.com The co-metabolism of different phenolic compounds can lead to enhanced degradation rates, where the presence of one compound can induce the enzymatic pathways necessary for the breakdown of another. researchgate.net For instance, a microbial consortium has been shown to be effective in the bioremediation of 4-chlorophenol and catechol as a mixed compound from pharmaceutical wastewater. tandfonline.com

Furthermore, synergistic effects can be achieved by combining biological treatment with physical or chemical processes. A notable example is the integration of bioremediation with electrokinetics for the remediation of contaminated soil, where the electric field can enhance the bioavailability of pollutants to microorganisms. calgoncarbon.com Another promising approach involves the use of electrically neutral reactive species generated from nonthermal atmospheric-pressure plasma to pre-treat recalcitrant compounds like 4-chlorophenol, thereby reducing their toxicity and making them more amenable to subsequent bacterial degradation. acs.orgresearchgate.net This pre-treatment can convert the parent compound into less toxic intermediates, which can then be more readily degraded by microorganisms such as Pseudomonas putida. acs.orgresearchgate.net

The combination of ozonation as a pre-treatment followed by biodegradation has also shown promise for the removal of chlorinated phenols. researchgate.net Ozonation can break down the complex structure of chlorinated phenols, with subsequent biodegradation by adapted microbial consortia handling the resulting by-products. researchgate.net This combined approach has been shown to significantly enhance the removal of compounds like 4-chlorophenol and 2,4-dichlorophenol (B122985) compared to biological treatment alone. researchgate.net

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). dtic.mil These processes are considered highly effective for the degradation of recalcitrant organic compounds like halogenated phenols, which are often resistant to conventional treatment methods. nih.gov While specific research on the application of AOPs to this compound is scarce, the extensive studies on other chlorinated and brominated phenols provide a strong indication of the potential efficacy of these technologies.

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals. This process is particularly effective in acidic conditions. The photo-Fenton process enhances the degradation rate by using UV light to photochemically reduce Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals.

Studies on related compounds, such as 2-chlorophenol (B165306) (2-CP) and 2,4-dichlorophenol (DCP), have demonstrated the high efficiency of the photo-Fenton process. For 2-CP, the photo-Fenton process has been shown to achieve 95-97% mineralization, a significant improvement over the Fenton process alone. nih.gov Similarly, for 2,4-DCP, the photo-Fenton reaction leads to rapid degradation, with the biodegradability of the treated solution being significantly improved. nih.gov The operating conditions, such as H₂O₂ dose and temperature, can influence the formation of intermediates and by-products. nih.gov While no specific data for this compound is available, the presence of both bromine and chlorine atoms suggests that Fenton and photo-Fenton processes could effectively lead to its dehalogenation and mineralization.

UV-Enhanced Oxidation Systems

UV-enhanced oxidation systems, such as UV/H₂O₂, utilize ultraviolet radiation to cleave hydrogen peroxide, generating hydroxyl radicals. This method is effective for the degradation of a wide range of organic pollutants. Comparative studies on halogenated phenols have shown that both UV/H₂O₂ and UV/peroxydisulfate (PDS) processes are effective, with the degradation efficiency being influenced by factors such as pH. rsc.org For instance, the degradation of 2-bromophenol (B46759) was found to be highest at a pH of 8.0 in both UV/PDS and UV/H₂O₂ systems. rsc.org

The combination of UV photolysis with enzymatic treatment has also been explored for the removal of pentahalogenated phenols, where UV irradiation of a TiO₂ surface activates horseradish peroxidase to degrade the pollutants. nih.gov This photocatalytically induced enzymatic process has shown success in the dehalogenation and detoxification of pentachlorophenol (B1679276) (PCP) and pentabromophenol (B1679275) (PBP). nih.gov Although direct studies on this compound are lacking, the principles of UV-enhanced oxidation suggest it would be a viable treatment option.

Ozonation and Combined Ozone/UV Treatments

Ozonation is a well-established AOP that can directly react with organic compounds or decompose to form hydroxyl radicals. The combination of ozone with UV radiation (O₃/UV) enhances the production of hydroxyl radicals, leading to more efficient degradation of recalcitrant pollutants.

Microwave-Enhanced Degradation Strategies

Microwave-enhanced degradation is an emerging AOP that utilizes microwave irradiation to accelerate chemical reactions. The combination of microwaves with oxidants like H₂O₂ or catalysts such as TiO₂ can lead to synergistic effects, resulting in rapid degradation of organic pollutants.

Research on the degradation of 4-chlorophenol has demonstrated the synergistic effects of microwave-assisted AOPs, including MW/H₂O₂, MW/UV/H₂O₂, and MW/TiO₂. nih.govnih.gov The degradation of 4-chlorophenol using the MW-H₂O₂ process has been shown to follow pseudo-first-order kinetics, with temperature being the most influential parameter. mdpi.com The major intermediates in the microwave-assisted photocatalytic degradation of 4-chlorophenol have been identified as chlorobenzene, phenol, hydroquinone, benzoquinone, and 4-chlorocatechol. nih.gov Although direct application to this compound has not been reported, the successful degradation of other chlorophenols suggests that microwave-enhanced strategies could be a promising remediation technique.

Reactivity and Derivatization Studies of 2,5 Dibromo 4 Chlorophenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic hydroxyl group is a potent activating and ortho-, para-directing group in electrophilic aromatic substitution reactions due to its electron-donating resonance effect. smolecule.com Conversely, the bromine and chlorine atoms are deactivating, electron-withdrawing groups. In 2,5-dibromo-4-chlorophenol, the positions ortho and para to the hydroxyl group are already substituted. However, the existing halogen atoms can be replaced or further halogenation can occur under specific conditions.

Traditional halogenation methods often involve sequential electrophilic aromatic substitution reactions. smolecule.com For instance, the bromination of chlorophenolic precursors is a common route. smolecule.com The reaction of 4-chlorophenol (B41353) with bromine can lead to the formation of brominated derivatives. researchgate.net The use of N-chlorosuccinimide (NCS) provides a safer alternative to gaseous chlorine for chlorination reactions.

A study on the halogenation of 3-hydroxypyrroles and 3-hydroxythiophenes demonstrated regioselectivity, with bromination using N-bromosuccinimide (NBS) occurring at the C4 position and chlorination with sulfuryl chloride at the C5 position. researchgate.net While not directly on this compound, this highlights the nuanced reactivity in halogenated hydroxy-aromatic systems.

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of this compound readily undergoes reactions typical of phenols, such as etherification and esterification.

Esterification: Esterification can be achieved by reacting the phenol (B47542) with a carboxylic acid or its derivative. For example, 2-bromo-4-chlorophenol (B154644) has been reacted with 2-bromobutanoyl bromide in the presence of pyridine (B92270) to synthesize 2-bromo-4-chlorophenyl 2-bromobutanoate. nih.govresearchgate.net This ester then served as a substrate for further functionalization via cross-coupling reactions. nih.govresearchgate.net The general method for esterification often involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org

Etherification: The synthesis of halogenated aromatic ethers can be accomplished through Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide. While specific examples for this compound are not prevalent in the searched literature, the etherification of similar phenols is a well-established reaction. For instance, 3-iodoanisole (B135260) has been reacted with p-methylphenol in the presence of copper iodide and cesium carbonate to form an ether linkage. mdpi.com Another approach involves the nucleophilic substitution of a halogen on an aromatic ring with a phenol. For example, 2-bromo-4-fluorobenzaldehyde (B1271550) can react with resorcinol (B1680541) to form an ether. mdpi.com

Formation of Schiff Bases and Other Phenolic Derivatives

Phenolic compounds are precursors to Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone. While direct Schiff base formation from this compound would require prior modification to introduce a carbonyl or amino group, its derivatives are used in such reactions. For instance, Schiff bases have been synthesized from 5-chloro-2-hydroxyacetophenone and trans-1,2-diaminocyclohexane. scielo.br Another study reports the synthesis of new Schiff base compounds from the reaction of 2-hydroxy-3-methoxybenzaldehyde (B140153) with 2-aminobenzenesulfonic acid. researchgate.net Research has also been conducted on Schiff bases derived from 2-amino-4-chlorophenol. researchgate.net Two new Schiff base compounds, (E)-2-bromo-6-[(2-bromo-4-methylphenylimino) methyl]-4-chlorophenol and (E)-2-bromo-6-[(4-bromo-3-methylphenylimino) methyl]-4-chlorophenol, have been synthesized and characterized. researchgate.net

Cross-Coupling Reactions for Functionalization (e.g., Suzuki, Sonogashira)

The bromine atoms on the this compound ring are amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the introduction of diverse functional groups.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds by coupling an organoboron compound with an aryl halide. nih.govharvard.edu This reaction has been successfully applied to derivatives of 2-bromo-4-chlorophenol. In one study, 2-bromo-4-chlorophenyl 2-bromobutanoate was regioselectively arylated via a Suzuki-Miyaura cross-coupling reaction with various phenyl boronic acids, yielding a range of derivatives in moderate to good yields (64-81%). nih.govresearchgate.net The reaction demonstrates selectivity, with the palladium catalyst preferentially reacting at the more electron-deficient carbon-halide bond. nih.gov The choice of ligands, such as SPhos and XPhos, can influence the selectivity of the reaction when multiple halogen sites are present. incatt.nl

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net This reaction is valuable for synthesizing alkynylated aromatic compounds. While direct Sonogashira coupling on this compound is not explicitly detailed in the provided search results, the reaction is widely applicable to aryl bromides. organic-chemistry.org For instance, it has been used in the synthesis of 2,3-disubstituted indoles starting from 2-bromoanilides. acs.org Copper-free Sonogashira conditions have also been developed, which can be advantageous in certain synthetic contexts to avoid issues like alkyne homocoupling. nih.gov

Below is an interactive data table summarizing the yields of Suzuki-Miyaura coupling products from 2-bromo-4-chlorophenyl 2-bromobutanoate with different phenyl boronic acids. nih.gov

| Phenyl Boronic Acid Derivative | Product Yield (%) |

| Phenylboronic acid | 75 |

| 4-Methylphenylboronic acid | 81 |

| 4-Methoxyphenylboronic acid | 78 |

| 4-Chlorophenylboronic acid | 64 |

| 4-Fluorophenylboronic acid | 72 |

| 3-Nitrophenylboronic acid | 68 |

Data sourced from a study on the selective arylation of a 2-bromo-4-chlorophenol derivative. nih.gov

Role as a Synthetic Intermediate for Complex Organic Molecules

This compound serves as a valuable building block for the synthesis of more complex molecules due to the reactivity of its hydroxyl group and halogen substituents.

As mentioned in section 6.2, the phenolic hydroxyl group can be converted to an ether. This functionality is present in many complex organic molecules. For example, polybrominated diphenyl ethers (PBDEs) have been synthesized via SNAr reactions between bromophenols and compounds like 2,5-dibromo-4-fluoronitrobenzene. diva-portal.org The resulting nitro-PBDEs can then be reduced to their corresponding amino derivatives, providing a handle for further functionalization. diva-portal.org

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The synthesis of halogenated phenols is undergoing a paradigm shift towards more environmentally benign methodologies. Traditional synthesis routes often involve harsh reagents and produce significant waste. Future research is centered on creating novel and sustainable synthetic pathways that are both efficient and eco-friendly.

One promising approach involves the use of solid acid catalysts or milder halogenating agents to reduce the environmental impact. For instance, the synthesis of related bromophenol derivatives has been achieved through the alkylation of substituted benzenes in the presence of AlCl₃, followed by demethylation using BBr₃ to yield the target phenol (B47542) compounds. mdpi.com This highlights a strategic direction for synthesizing complex phenols.

Future efforts will likely focus on:

Catalytic Systems: Exploring novel catalysts that can facilitate regioselective halogenation under mild conditions.

Green Solvents: Utilizing ionic liquids or supercritical fluids as reaction media to replace volatile organic solvents.

Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency, safety, and scalability.

A general procedure for the synthesis of a related compound, 2-Bromo-4-chlorophenol (B154644), involves the reaction of 4-chlorophenol (B41353) with N-bromosuccinimide (NBS) in the presence of a catalytic amount of sulfuric acid in acetonitrile. chemicalbook.com This method provides a foundation upon which more sustainable variations can be developed.

Table 1: Comparison of Synthetic Methodologies for Halogenated Phenols

| Feature | Traditional Synthesis | Emerging Sustainable Routes |

|---|---|---|

| Reagents | Often harsh (e.g., excess elemental halogens) | Milder halogenating agents (e.g., NBS), catalysts |

| Solvents | Volatile organic compounds | Green solvents (e.g., ionic liquids, water) |

| Conditions | Often high temperatures and pressures | Milder reaction conditions |

| Waste Generation | High | Reduced |

| Selectivity | Can be low, leading to mixtures of isomers | Improved regioselectivity |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like 2,5-Dibromo-4-chlorophenol without the need for extensive experimentation. Advanced computational modeling is becoming indispensable for understanding structure-reactivity relationships.

Theoretical studies on chlorophenols indicate that the electronic structure, influenced by the electron-withdrawing chlorine atoms, decreases their reactivity. researchgate.net Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms of these compounds with various radicals, such as hydroxyl radicals (•OH), which are important in atmospheric and aqueous degradation processes. Such models can predict reaction rate constants and identify the most likely transformation products. researchgate.net

Future research in this area will likely involve:

Machine Learning: Developing machine learning models trained on large datasets of experimental and computational data to predict toxicity and reactivity.

Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid methods to model the interaction of halogenated phenols with biological macromolecules, such as enzymes involved in their degradation.

Toxicity Prediction: Computational models are being developed to predict the toxicity of metabolites formed during degradation, as some transformation products can be more toxic than the parent compound. researchgate.net

Innovative Strategies for Environmental Detection and Remediation

The persistence of halogenated phenols in the environment necessitates the development of sensitive detection methods and effective remediation technologies.

Detection: Current methods for detecting chlorophenols in environmental matrices like soil and sludge often involve liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Future innovations will likely focus on developing field-deployable sensors for real-time monitoring. These could be based on electrochemical principles or nanomaterials functionalized for specific binding to target analytes.

Remediation: Bioremediation is an environmentally friendly and effective method for removing chloroaromatic compounds from the environment. nih.gov Many microorganisms have the ability to degrade these pollutants. nih.gov However, the high toxicity of compounds like 4-chlorophenol can inhibit microbial activity. nih.govacs.org

Innovative strategies to enhance bioremediation include:

Advanced Oxidation Processes (AOPs): Coupling AOPs, such as treatment with neutral reactive species from non-thermal plasma, with bioremediation can reduce the toxicity of the initial compound and produce derivatives that are more readily biodegradable. nih.govacs.org

Phytoremediation: The use of transgenic plants expressing fungal laccase genes has shown promise in degrading trichlorophenols. researchgate.net This approach could be adapted for other halogenated phenols.

Nanoremediation: Employing nanoparticles, such as palladium-decorated nickel (Pd/Ni) nanoparticles, can effectively catalyze the degradation of chlorophenols in water. researchgate.net

Exploration of Unconventional Transformation Pathways

Research into the degradation of halogenated phenols has traditionally focused on well-established pathways like oxidation and reductive dehalogenation. However, there is growing interest in exploring unconventional transformation pathways that could lead to more efficient detoxification.

One area of exploration is the cometabolic biodegradation driven by photosynthetic bacteria, which has been shown to be effective for 4-chlorophenol. researchgate.net Another is the investigation of enzymatic transformations using whole-cell biocatalysts. For example, Escherichia coli cells expressing 4-hydroxyphenylacetate (B1229458) 3-hydroxylase have been used to transform 4-halogenated phenols into their corresponding catechols. researchgate.net

Future research will likely focus on:

Metabolic Engineering: Genetically engineering microorganisms to express specific enzymes that can catalyze novel degradation steps.

Enzyme-Mediated Polymerization: Using enzymes like laccases or peroxidases to polymerize phenolic compounds, thereby reducing their bioavailability and toxicity.

Sonolysis and Mechanochemistry: Investigating the use of ultrasound or mechanical force to induce novel chemical transformations.

Table 2: Degradation Pathways of Chlorophenols

| Pathway | Description | Key Intermediates |

|---|---|---|

| Modified Ortho-Cleavage | A microbial degradation pathway for 4-chlorophenol. researchgate.net | 4-Chlorocatechol |

| Meta-Cleavage | Another microbial degradation route for 4-chlorophenol. nih.gov | 5-chloro-2-hydroxymuconic semialdehyde nih.gov |

| Hydroquinone Pathway | A degradation pathway that proceeds through the formation of hydroquinone. researchgate.net | Hydroquinone |

| Benzenetriol Pathway | A degradation pathway involving benzenetriol as an intermediate. researchgate.net | Benzenetriol |

Integration of Multi-Omics Approaches in Bioremediation Research

To gain a holistic understanding of how microorganisms respond to and degrade compounds like this compound, researchers are increasingly turning to multi-omics approaches. This involves the integration of genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the biological processes at play.

Genomic studies of bacteria capable of degrading persistent organic pollutants have provided insights into the genetic basis of their metabolic capabilities. wikipedia.org For example, the genome of Burkholderia xenovorans LB400 has been sequenced to understand its ability to degrade polychlorinated biphenyls (PCBs). wikipedia.org

Future research integrating multi-omics will enable:

Pathway Elucidation: Identifying the complete metabolic pathways involved in the degradation of halogenated phenols.

Biomarker Discovery: Identifying genes, proteins, or metabolites that can serve as biomarkers for bioremediation efficiency.

Systems Biology Modeling: Developing predictive models of microbial metabolism that can be used to optimize bioremediation strategies.

The application of these advanced methodologies will undoubtedly accelerate our understanding of this compound and pave the way for innovative solutions to the challenges posed by halogenated environmental contaminants.

Q & A

Q. What strategies reconcile discrepancies in Henry’s Law constant measurements?

- Method : Use temperature-controlled headspace gas chromatography to minimize experimental variability. Cross-validate with quantum mechanical calculations (e.g., COSMO-RS) to account for solute-solvent interactions .

Tables for Methodological Reference

| Parameter | Recommended Technique | Key Reference |

|---|---|---|

| Synthesis Monitoring | TLC (Silica gel, UV visualization) | |

| Quantification in Water | GC-MS with SPME | |

| Toxicity Testing | Daphnia magna EC₅₀ assays | |

| Crystallographic Analysis | X-ray diffraction (CCDC 1828960) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.